2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H14F3N5O2S and its molecular weight is 433.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Studies
The synthesis of derivatives related to this compound has been extensively studied, revealing significant potential in various biological applications. These derivatives have been evaluated for their anti-exudative, antimicrobial, anticancer, and antibacterial activities, among others.
Anti-exudative Activity : Derivatives of 1,2,4-triazol have shown considerable synthetic and pharmacological potential. A study by Chalenko et al. (2019) synthesized pyrolin derivatives, including the compound , to explore their anti-exudative properties. These derivatives exhibited promising anti-exudative effects in experiments conducted on rats, with some compounds outperforming reference drugs like diclofenac sodium (Chalenko et al., 2019).
Antimicrobial Activity : MahyavanshiJyotindra et al. (2011) focused on synthesizing N-aryl-acetamide derivatives, showcasing their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This research emphasizes the compound's role in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Activity : The investigation into the anticancer potential of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives by Horishny et al. (2021) highlights the compound's utility in cancer research. These derivatives showed potent cytotoxic effects against leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).
Synthetic Approaches and Chemical Reactions : Research by Kelly et al. (2008) and Gajdoš et al. (2005) explores innovative synthetic approaches and chemical reactions involving furans and pyrroles. These studies contribute to a deeper understanding of the compound's chemistry and its potential applications in creating new materials or drugs (Kelly et al., 2008), (Gajdoš et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound acts as an inhibitor of GATA family proteins, specifically targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . This action affects the Th2 cytokine pathway, leading to the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This can lead to changes in immune response, particularly in conditions where Th2 cells play a significant role.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2S/c20-19(21,22)13-5-3-6-14(11-13)23-16(28)12-30-18-25-24-17(15-7-4-10-29-15)27(18)26-8-1-2-9-26/h1-11H,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENCJDBLUXGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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